3-Amino-1-cyclobutyl-3-methylbutan-1-one

Description

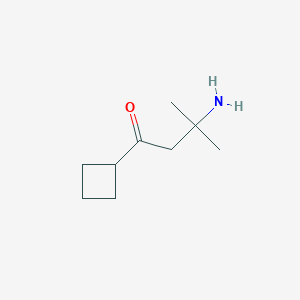

3-Amino-1-cyclobutyl-3-methylbutan-1-one is a bicyclic ketone derivative characterized by a cyclobutyl substituent at the ketone position (C1) of a butanone backbone. The third carbon of the butanone chain bears both an amino (-NH₂) and a methyl (-CH₃) group, resulting in a sterically constrained structure. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique combination of functional groups and rigid cyclobutyl framework, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-amino-1-cyclobutyl-3-methylbutan-1-one |

InChI |

InChI=1S/C9H17NO/c1-9(2,10)6-8(11)7-4-3-5-7/h7H,3-6,10H2,1-2H3 |

InChI Key |

MQSCYAPMCLGXJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)C1CCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclobutyl-3-methylbutan-1-one typically involves the reaction of cyclobutylmethyl ketone with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with additional steps for scaling up the process and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclobutyl-3-methylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-cyclobutyl-3-methylbutan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutyl-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity . Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 3-Amino-1-cyclobutyl-3-methylbutan-1-one and related compounds identified in the evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | C₈H₁₅NO* | ~141.20* | Cyclobutyl ketone, amino and methyl at C3 |

| 3-Amino-3-methyl-cyclobutanone hydrochloride | 2089255-22-9 | C₅H₁₀ClNO | 135.59 | Cyclobutanone ring, amino, methyl, HCl salt |

| 3-Methylcyclobutan-1-amine | 89381-06-6 | C₅H₁₁N | 85.15 | Cyclobutane with methyl and amine groups |

| 3-Amino-1-phenylbutane | Not provided | C₁₀H₁₅N | 149.24 | Linear butane chain with phenyl and amine groups |

| 1-(Aminomethyl)cyclobutanamine | 780747-61-7 | C₅H₁₂N₂ | 100.16 | Cyclobutane with two amine substituents |

*Deduced from structural analysis.

Key Observations:

Cyclobutyl vs. Cyclobutanone Backbone: The target compound features a cyclobutyl group appended to a butanone chain, whereas 3-Amino-3-methyl-cyclobutanone hydrochloride (CAS 2089255-22-9) contains a cyclobutanone ring (a fused ketone within the ring). This distinction impacts reactivity; the cyclobutanone’s strained ring may exhibit higher electrophilicity at the carbonyl carbon compared to the target compound’s sterically shielded ketone .

Substituent Effects: The amino and methyl groups at C3 in the target compound introduce steric hindrance and basicity. In contrast, 3-Methylcyclobutan-1-amine (CAS 89381-06-6) lacks a ketone but shares a methyl-cyclobutane-amine scaffold, likely conferring greater volatility and lower polarity .

Linear vs. Cyclic Frameworks: 3-Amino-1-phenylbutane represents a linear analog with a phenyl group instead of a cyclobutyl moiety. The aromatic ring may enhance lipophilicity and π-π stacking interactions, whereas the cyclobutyl group in the target compound imposes conformational rigidity .

Biological Activity

3-Amino-1-cyclobutyl-3-methylbutan-1-one is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features, which include a cyclobutyl ring, an amino group, and a ketone functional group. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 155.24 g/mol. The presence of the amino group allows for hydrogen bonding with various biological targets, which is crucial for its interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through the amino group. These interactions can modulate biochemical pathways, potentially influencing various physiological processes. The cyclobutyl ring contributes to the compound's structural stability, enhancing its interaction with biological targets .

Biological Activity and Research Findings

Recent studies have indicated that this compound may exhibit several biological activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing these comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1-cyclobutyl-2-methylbutan-1-one | Similar structure but different ketone position | Distinct reactivity due to ketone positioning |

| 4-Amino-1-cyclobutyl-2-methylbutan-1-one | Different functional group positions | Variation in biological activity due to structural differences |

| 3-Amino-1-cyclobutyl-3-methylbutan-2-one | Contains a hydroxyl group instead of a ketone | Different solubility and reactivity profiles |

This table illustrates how variations in structure can significantly influence the biological activity and potential applications of these compounds.

Case Studies and Experimental Data

While comprehensive clinical data on this compound is sparse, some experimental studies have been conducted:

- In Vitro Studies : Laboratory tests have shown that the compound can interact with specific enzymes, leading to altered enzymatic activity. For instance, studies on enzyme kinetics indicate that modifications in substrate binding affinity may occur due to the presence of the amino group .

- Toxicology Assessments : Initial assessments suggest that the compound exhibits low toxicity profiles in vitro; however, further toxicological evaluations are necessary to confirm safety for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.